

Application Notes and Protocols for LY2857785 Xenograft Mouse Model

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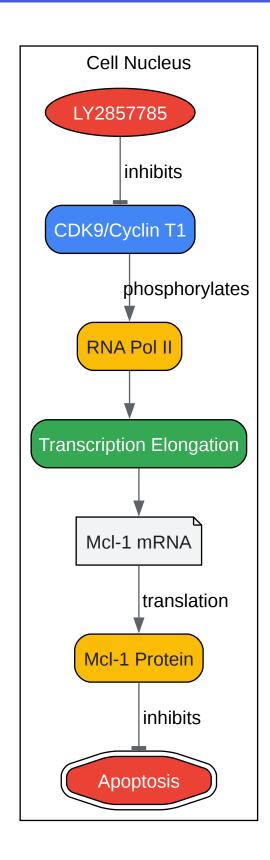
For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inhibiting CDK9, LY2857785 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. Preclinical studies have demonstrated its efficacy in a variety of hematologic and solid tumor cell lines, making it a promising candidate for cancer therapy. This document provides a detailed protocol for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of LY2857785. The protocols are specifically tailored for the human colorectal carcinoma cell line HCT116 and the acute myeloid leukemia cell line MV-4-11.

Signaling Pathway of LY2857785





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Caption: Mechanism of action of LY2857785 in inducing apoptosis.



Experimental Protocols

This section outlines the detailed methodology for conducting a xenograft study with **LY2857785**.

Cell Line Culture and Preparation

- Cell Lines:
 - HCT116 (Human Colorectal Carcinoma)
 - MV-4-11 (Human Acute Myeloid Leukemia)
- · Culture Media:
 - HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - MV-4-11: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- · Cell Harvesting:
 - For adherent cells (HCT116), wash with PBS and detach using Trypsin-EDTA. For suspension cells (MV-4-11), directly collect the cell suspension.
 - Centrifuge the cells at 300 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in sterile, serum-free media or PBS.
 - Perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95% using Trypan Blue exclusion.
 - Centrifuge the cells again and resuspend the pellet to the desired concentration for injection.



Animal Model

- Species: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID).
- Age/Weight: 6-8 weeks old, 20-25g.
- Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Tumor Cell Implantation (Subcutaneous)

- Anesthetize the mouse using an appropriate anesthetic agent (e.g., Isoflurane).
- Prepare the cell suspension for injection. For some cell lines, mixing the cell suspension 1:1 with Matrigel Basement Membrane Matrix can improve tumor take rate and growth.
- Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
- Monitor the mice for tumor growth.

Parameter	HCT116	MV-4-11
Cell Number per Injection	1 x 10 ⁷ cells	1 x 10 ⁷ cells[2]
Injection Volume	100-200 μL	100-200 μL
Use of Matrigel	Recommended (1:1 with cell suspension)	Recommended (1:1 with cell suspension)[2]
Time to Palpable Tumors	7-10 days[3]	10-14 days

Preparation and Administration of LY2857785

- Formulation: Dissolve LY2857785 in sterile normal saline (0.9% NaCl).
- Administration Route: Intravenous (i.v.) injection.



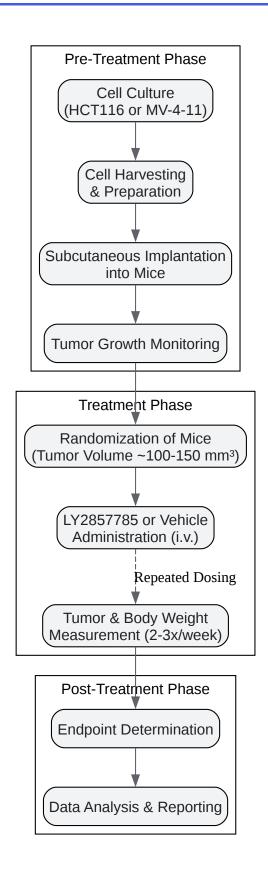
- Dosing Schedule: Based on preclinical studies of other CDK9 inhibitors, an intermittent dosing schedule is recommended to manage potential toxicity. A twice-weekly (BIW) or onceweekly (QW) schedule can be a starting point.[1]
- Dosage: Dose range finding studies are recommended. A starting point could be in the range of 5-15 mg/kg based on in vivo studies of other CDK9 inhibitors.[4]

Monitoring and Data Collection

- Tumor Measurement:
 - Measure tumors 2-3 times per week using digital calipers.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[5]
- Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
- Clinical Observations: Monitor the general health and behavior of the mice daily.
- Endpoint Criteria:
 - Tumor volume reaches a predetermined size (e.g., 1500-2000 mm³).[2]
 - Significant body weight loss (>20%).
 - Signs of distress or morbidity.

Experimental Workflow





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Caption: Workflow for the **LY2857785** xenograft mouse model study.



Quantitative Data Summary

Parameter	Recommendation
Mouse Strain	Athymic Nude or NOD/SCID
Cell Lines	HCT116, MV-4-11
Cell Injection Number	1 x 10 ⁷ cells[2][6]
Tumor Implantation Site	Subcutaneous, right flank
Tumor Volume for Treatment Start	100-150 mm ³ [2]
Tumor Measurement Frequency	2-3 times per week[5]
Tumor Volume Formula	(Length x Width²) / 2
Drug Formulation	Sterile Normal Saline
Route of Administration	Intravenous (i.v.)
Suggested Dosing Schedule	Twice-weekly (BIW) or Once-weekly (QW)
Body Weight Monitoring	2-3 times per week[5]
Humane Endpoint (Tumor Volume)	1500-2000 mm³[2]
Humane Endpoint (Body Weight)	>20% loss

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